molecular formula C₂₂H₂₉ClN₃O₉P B1142401 Chloro Sofosbuvir CAS No. 1496552-51-2

Chloro Sofosbuvir

Cat. No. B1142401
M. Wt: 545.91
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Chloro Sofosbuvir, also known as Sofosbuvir, is a direct-acting antiviral medication primarily used to treat Hepatitis C viral infection. It is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase.

Synthesis Analysis

The synthesis of Sofosbuvir involves specific reactions under controlled conditions. The precise synthesis process is not detailed in the available literature. However, it undergoes intracellular activation to form its active triphosphate form, GS-461203 (not detected in plasma), and ultimately the inactive, renally eliminated metabolite GS-331007 (Kirby et al., 2015).

Molecular Structure Analysis

Sofosbuvir's molecular structure facilitates its antiviral activity. It is a nucleotide analog that mimics the natural nucleotides used by HCV for replication. However, the specific details about its molecular structure and how it interacts with HCV's NS5B polymerase are not elaborated in the provided studies.

Chemical Reactions and Properties

The drug shows degradation under oxidative, photolysis, acid, and base hydrolysis stress conditions but remains stable under thermal and neutral hydrolysis stress conditions (Nebsen & Elzanfaly, 2016). The degradation behavior of Sofosbuvir was studied under various stress conditions, indicating its chemical stability profile.

Scientific Research Applications

Global Research Trends and Contributions

  • Bibliometric Analysis of Global Research: Chloro Sofosbuvir has been a focus of intense research, especially in the treatment of hepatitis C. A bibliometric analysis reveals significant global research production, highlighting the role of Latin American contributions and the expectation of increased research with the development and approval of hepatitis C antivirals (Hernández-Vásquez & Rosselli, 2017).

Clinical Applications and Trials

  • Hepatitis C Treatment: Sofosbuvir has been pivotal in treating chronic hepatitis C (CHC), particularly in India. It's been used effectively with ribavirin and, in some cases, with pegylated interferon (Satsangi et al., 2016).
  • Pharmacokinetics and Pharmacodynamics: Sofosbuvir undergoes intracellular activation, forming an active metabolite that is crucial for its antiviral properties. The pharmacokinetic and pharmacodynamic profiles are important for understanding its efficacy in HCV treatment (Kirby et al., 2015).
  • COVID-19 Treatment Research: The drug's application was also explored in treating severe COVID-19, showing potential effectiveness in reducing hospital stay and mortality rates (Eslami et al., 2020).

Resistance and Efficacy Analysis

  • Resistance Pathways Analysis: Research has explored the potential mechanisms of HCV resistance to Sofosbuvir, providing insights into the drug's high barrier to resistance and identifying specific substitutions that may contribute to treatment failure (Donaldson et al., 2015).

Pharmacists' Role in Treatment

  • Public Pharmacist Services in Treatment: The role of pharmacists in monitoring Sofosbuvir-based therapy for CHC has been emphasized, highlighting their importance in ensuring treatment adherence, effectiveness, and safety (Gomes et al., 2019).

Drug Interactions and Molecular Analysis

  • In Silico Analysis for COVID-19 Treatments: Sofosbuvir's binding characteristics to kinetically active residues have been studied, providing insights into its potential use in treating COVID-19 (Perišić, 2020).
  • Degradation Products and Toxicity Prediction: Research on Sofosbuvir's degradation behavior and the toxicity prediction of its degradation products offers insights into its stability and safety (Swain et al., 2016).

Clinical Trials and Efficacy Studies

  • Clinical Trials for COVID-19: Sofosbuvir has been evaluated in clinical trials for its effectiveness against mild COVID-19, contributing to the search for effective treatments for the disease (Roozbeh et al., 2020).
  • Qualitative and Quantitative Analysis in Pharmaceuticals: The development of analytical methods for assessing Sofosbuvir in pharmaceuticals underlines its importance in treatment regimes (Contreras et al., 2017).

Awards and Recognition

  • Lasker-DeBakey Clinical Medical Research Award: The development and approval of Sofosbuvir, led by a team including Michael Sofia, was recognized with the prestigious Lasker-DeBakey Clinical Medical Research Award, highlighting its impact in hepatitis C treatment (Zhao & Xia, 2016).

Future Directions

Future directions must include larger clinical trials to assess the safety, tolerability, and resistance of the antiviral drugs. The antiviral combination strategy is highly beneficial to solve problems with these drugs . Efficient large-scale manufacture of sofosbuvir will thus represent an enormously important goal in eradicating hepatitis C across the globe .

properties

IUPAC Name

propan-2-yl 2-[[[4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPFZQKYPOWCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro Sofosbuvir

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